molecular formula C6H7BrN2 B597123 2-Bromo-1-cyclopropyl-1H-imidazole CAS No. 1267001-46-6

2-Bromo-1-cyclopropyl-1H-imidazole

Cat. No.: B597123
CAS No.: 1267001-46-6
M. Wt: 187.04
InChI Key: VYOKFMUUKWPBAJ-UHFFFAOYSA-N
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Description

2-Bromo-1-cyclopropyl-1H-imidazole is a chemical compound with the CAS Number: 1267001-46-6 . It has a linear formula of C6H7BrN2 . The compound is a pale-yellow to yellow-brown liquid .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring containing three carbon atoms, two nitrogen atoms, and a bromine atom . The molecular weight of the compound is 187.04 .


Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown liquid . It has a molecular weight of 187.04 and a linear formula of C6H7BrN2 .

Scientific Research Applications

Synthesis and Anticancer Activity

Research has explored the synthesis of various imidazole derivatives, including those related to 2-Bromo-1-cyclopropyl-1H-imidazole, for their potential in anticancer applications. For instance, a study by Noolvi et al. (2011) developed 2,5,6-trisubstituted imidazo[2,1-b][1,3,4]thiadiazole derivatives by reacting 2-amino-5-cyclopropyl-1,3,4-thiadiazole with phenacyl bromide. Among these, a derivative exhibited significant selectivity toward leukemic cancer cell lines, highlighting the potential of such compounds in cancer treatment (Noolvi et al., 2011).

Methodological Advances in Synthesis

Methodological advancements have also been achieved using compounds similar to this compound. Lobana et al. (2011) described a Sandmeyer-type reaction that facilitates the bromination of 2-mercapto-1-methyl-imidazoline into 2-bromo-1-methyl-imidazole in the presence of copper(I) bromide. This process illustrates the versatility and reactivity of bromo-imidazole compounds in synthetic chemistry (Lobana et al., 2011).

Antimicrobial Applications

Imidazole derivatives have also been investigated for their antimicrobial properties. Narwal et al. (2012) synthesized various imidazole derivatives, including 1-(2-bromophenyl)-2-phenyl-1H-phenanthro[9,10-d]imidazole, and tested them for antimicrobial activities. Their findings suggest that these compounds could serve as potent antimicrobial agents, opening avenues for their application in combating microbial infections (Narwal et al., 2012).

Computational Studies and Reaction Mechanisms

Erdogan et al. (2019) conducted a computational study on the nucleophilic substitution reactions of imidazole with various 2-bromo-1-arylethanone derivatives. Their research provides insights into the reaction mechanisms and the electronic structure of the involved compounds, demonstrating the importance of theoretical studies in understanding the chemical behavior of bromo-imidazole derivatives (Erdogan et al., 2019).

Safety and Hazards

The compound is classified as having acute toxicity (dermal and inhalation), specific target organ toxicity (respiratory tract irritation), skin corrosion/irritation, and serious eye damage/eye irritation . The safety data sheet advises against ingestion and inhalation, and recommends wearing protective gloves, eye protection, and face protection when handling the compound .

Properties

IUPAC Name

2-bromo-1-cyclopropylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c7-6-8-3-4-9(6)5-1-2-5/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOKFMUUKWPBAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CN=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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